2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C8H16F2N2 |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-methylpiperidin-4-yl)ethanamine |
InChI |
InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)8(9,10)6-11/h7H,2-6,11H2,1H3 |
InChI Key |
WDPHSQCBGKWKFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluoroethylamine with 1-methylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation, crystallization, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The difluoroethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine has garnered attention in medicinal chemistry due to its potential as a pharmacological agent. Its structural similarity to other biologically active compounds suggests it may interact with specific biological targets.
Case Study: Antidepressant Activity
Research has indicated that compounds with piperidine structures can exhibit antidepressant-like effects. The incorporation of difluoromethyl groups may enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties.
Neurological Research
The compound may also be investigated for its effects on neurotransmitter systems. Studies focusing on similar piperidine derivatives have shown promise in modulating serotonin and norepinephrine levels, which are critical in treating mood disorders.
Case Study: Neurotransmitter Modulation
In vitro studies have demonstrated that certain piperidine derivatives can increase serotonin reuptake inhibition, suggesting that 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine might have similar effects, warranting further investigation into its neuropharmacological profile.
Polymer Chemistry
The unique fluorinated structure of 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine makes it suitable for use in polymer synthesis. Fluorinated compounds are known to impart desirable properties such as increased chemical resistance and thermal stability to polymers.
Case Study: Fluorinated Polymers
Research has shown that incorporating fluorinated amines into polymer matrices can enhance their hydrophobicity and mechanical strength. This application is particularly relevant in developing coatings and materials for harsh environments.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Enhanced efficacy and stability |
| Neurological Research | Neurotransmitter modulation | Potential treatment for mood disorders |
| Polymer Chemistry | Synthesis of fluorinated polymers | Increased chemical resistance |
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- Fluorination at the β-position is a shared feature in all analogs, enhancing electronegativity and steric effects.
Analysis :
Insights :
- Piperidine-containing compounds (e.g., compound 14 in ) show strong enzyme inhibition, suggesting the target compound may share similar mechanistic pathways.
- Fluorine substitution in compound 18 () enhances selectivity for serotonin transporters, implying the difluoro motif in the target compound could optimize receptor interactions.
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Trends :
- Fluorination reduces logP compared to non-fluorinated analogs (e.g., 2.3 vs. 2.5 in ), improving aqueous solubility.
- The piperidine ring increases molecular weight and lipophilicity relative to pyridine derivatives ().
Biological Activity
2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine (CAS Number: 1783773-46-5) is a fluorinated amine compound with potential biological activity. Its unique structure, characterized by the presence of a difluoromethyl group and a piperidine ring, suggests it may interact with various biological targets, particularly in the context of neurological and psychiatric disorders.
The compound's molecular formula is , and it has a molecular weight of approximately 178.23 g/mol. The structural representation can be expressed with the following SMILES notation: CN1CCC(C(F)(F)CN)CC1 .
Biological Activity Overview
Recent studies have highlighted the compound's activity as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a significant role in modulating neurotransmitter systems. The biological activity can be summarized as follows:
- Agonistic Activity : In vitro assays have demonstrated that 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine activates TAAR1 with an effective concentration (EC50) of approximately . This suggests its potential utility in conditions like schizophrenia where TAAR1 modulation may provide therapeutic benefits.
The mechanism through which this compound exerts its biological effects primarily involves the modulation of neurotransmitter release via TAAR1 activation. This receptor is known to influence dopaminergic and serotonergic signaling pathways, which are critical in mood regulation and cognitive function.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to or including 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine:
- In Vivo Efficacy : In animal models, compounds structurally related to this amine have shown significant effects on hyperlocomotion associated with dopamine transporter knockout (DAT-KO) mice, indicating potential antipsychotic effects .
- Dose Response : A detailed dose-response analysis revealed that at doses around , notable reductions in hyperlocomotion were observed, emphasizing the compound's effectiveness in modulating motor activity linked to dopaminergic pathways .
- ADMET Profiling : Preliminary assessments using online resources for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest favorable characteristics for further development as a therapeutic agent .
Comparative Data Table
The following table summarizes key findings related to the biological activity of 2,2-difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine:
| Parameter | Value |
|---|---|
| Molecular Formula | C8H16F2N2 |
| Molecular Weight | 178.23 g/mol |
| EC50 (TAAR1 Activation) | 0.507 μM |
| Effective Dose (In Vivo) | 15 mg/kg |
| Behavioral Impact | Significant reduction in hyperlocomotion |
Q & A
Q. What are the standard synthetic routes for preparing 2,2-Difluoro-2-(1-methylpiperidin-4-yl)ethan-1-amine?
The synthesis typically involves reductive amination or nucleophilic substitution. For example, a three-step procedure starting from 1-methylpiperidin-4-one includes:
- Step 1 : Formation of a Schiff base via condensation with a fluorinated aldehyde.
- Step 2 : Reduction using NaBH4 or catalytic hydrogenation to yield the amine intermediate.
- Step 3 : Purification via recrystallization or column chromatography.
Key parameters include inert gas environments (e.g., argon) to prevent oxidation and controlled pH during reduction. Yields range from 40–60% depending on fluorination efficiency .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm structural integrity, with distinct signals for the piperidine methyl group (δ ~2.6 ppm) and fluorinated carbons (δ ~100–120 ppm in -NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 143.1544) .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H314/H315 hazards) .
- Storage : Inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
- Waste Disposal : Segregate halogenated waste and use certified disposal services to mitigate environmental risks (H412) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
-
Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency.
-
Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve fluorination kinetics.
-
Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 15 min) while maintaining >90% purity .
-
Data Table :
Condition Yield (%) Purity (%) Conventional heating 44 96 Microwave 67 98
Q. How should unexpected byproducts (e.g., N-demethylated derivatives) be analyzed?
- Mechanistic Studies : Monitor reactions using LC-MS to detect intermediates. For example, describes an unusual N-demethylation pathway during benzo[d]imidazole synthesis.
- Kinetic Analysis : Compare rates of desired product vs. byproduct formation under varying temperatures.
- Mitigation : Add methyl-group-protecting agents (e.g., Boc) to suppress demethylation .
Q. What strategies are effective for designing bioactivity assays targeting TAAR1 or histamine receptors?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., -histamine) to measure affinity (K).
- Functional Assays : cAMP accumulation assays for TAAR1 agonism/antagonism .
- In Vivo Models : Administer the compound in rodent models to assess CNS penetration and behavioral effects (e.g., locomotor activity) .
Q. How can contradictions in reported bioactivity data be resolved?
- Reproducibility Checks : Validate assays across multiple labs with standardized protocols.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may influence results.
- Structural Analog Comparison : Test derivatives (e.g., deuterated versions) to isolate structure-activity relationships .
Q. What computational methods predict the compound’s stability under physiological conditions?
-
Molecular Dynamics (MD) Simulations : Assess hydrolysis rates of the difluoro group in aqueous environments.
-
DFT Calculations : Evaluate electron-withdrawing effects of fluorine on amine basicity (pK) and solubility.
-
Data Table :
Parameter Predicted Value LogP 1.8 Solubility (mg/mL) 12.4 Metabolic Stability t: 3.2 h
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
